molecular formula C9H10O3S B2820200 2-((4-Methoxyphenyl)thio)acetic acid CAS No. 3406-77-7

2-((4-Methoxyphenyl)thio)acetic acid

Cat. No.: B2820200
CAS No.: 3406-77-7
M. Wt: 198.24
InChI Key: WPRFIGTZKOUYRL-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)thio)acetic acid is an organic compound with the molecular formula C9H10O3S It is characterized by the presence of a methoxyphenyl group attached to a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)thio)acetic acid typically involves the reaction of 4-methoxythiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-methoxythiophenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-((4-Methoxyphenyl)thio)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)thio)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioacetic acid moiety can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Similar structure but lacks the thioether group.

    4-Methoxyphenylacetic acid: Similar structure but the methoxy group is in a different position.

    2-(4-Methoxyphenyl)ethanol: Similar structure but has an alcohol group instead of a carboxylic acid.

Uniqueness

2-((4-Methoxyphenyl)thio)acetic acid is unique due to the presence of both a methoxyphenyl group and a thioacetic acid moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRFIGTZKOUYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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